Sodium tetraethylborate

Catalog No.
S654992
CAS No.
15523-24-7
M.F
C8H20BNa
M. Wt
150.05 g/mol
Availability
In Stock
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Sodium tetraethylborate

CAS Number

15523-24-7

Product Name

Sodium tetraethylborate

IUPAC Name

sodium;tetraethylboranuide

Molecular Formula

C8H20BNa

Molecular Weight

150.05 g/mol

InChI

InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1

InChI Key

SZSBMTRYJRHYNI-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)(CC)CC.[Na+]

Synonyms

sodium tetraethylborate

Canonical SMILES

[B-](CC)(CC)(CC)CC.[Na+]

Isomeric SMILES

[B-](CC)(CC)(CC)CC.[Na+]

Sodium tetraethylborate is an organoboron compound with the chemical formula C8H20BNa\text{C}_8\text{H}_{20}\text{BNa} and a CAS number of 15523-24-7. This compound is characterized as a white solid that is highly sensitive to air and moisture, making it pyrophoric and reactive with water, leading to the release of flammable gases . Its structure consists of a sodium ion coordinated to a tetraethylborate group, which enhances its reactivity in various

In reduction reactions, NaBEt₄ acts as a hydride donor. The tetrahedral boron readily accepts the lone pair electrons from a Lewis base (like a carbonyl group in a ketone) forming a tetrahedral intermediate. This intermediate then undergoes hydrolysis to release the reduced product (alcohol) and other byproducts [].

NaBEt₄ is a flammable and air-sensitive compound. It can decompose violently upon exposure to moisture or air, releasing flammable hydrogen gas. It's also a suspected skin and eye irritant [].

Safety Precautions:

  • Handle under inert atmosphere (e.g., nitrogen) using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Store in sealed containers under inert atmosphere at low temperatures [].

Derivatizing Agent for Analytical Chemistry

One of the primary applications of sodium tetraethylborate lies in its ability to act as a derivatizing agent in analytical chemistry. This process involves modifying a molecule to enhance its properties for specific analytical techniques. Sodium tetraethylborate reacts with various organotin, lead, and mercury compounds, forming volatile derivatives suitable for analysis using techniques like gas chromatography coupled with different detection methods like atomic absorption spectrometry (AAS), atomic emission spectrometry (AES), pulsed-flame photometric detection (PFPD), and mass spectrometry (MS) []. This derivatization step improves the volatility and separation of these metal-containing compounds, allowing for their sensitive and accurate detection.

Source of Tetraethylborate Anion

Sodium tetraethylborate serves as a readily available source of the tetraethylborate anion (B(C2H5)4-). This unique anion finds applications in various research fields, including:

  • Organic synthesis: The tetraethylborate anion can act as a nucleophile in organic reactions, facilitating the formation of carbon-boron bonds. This property makes it valuable for synthesizing various organic compounds, including pharmaceuticals and advanced materials [].
  • Catalysis: Due to its Lewis acid character, the tetraethylborate anion can act as a catalyst for various organic reactions. Research explores its potential in areas like olefin polymerization and hydroboration reactions [, ].

  • Desulfurization: It has been shown to facilitate the rapid desulfurization of cysteine residues in proteins, converting them into alanine. This reaction is significant for biochemistry and protein synthesis .
  • Metal Derivatization: The compound can react with various metals, forming organometallic derivatives that are useful in analytical chemistry .
  • Hydrolysis: When exposed to water, sodium tetraethylborate reacts violently, producing flammable gases, which necessitates careful handling under inert atmospheres .

The synthesis of sodium tetraethylborate typically involves the reaction of boron trichloride with sodium ethoxide or sodium metal in an ethyl alcohol solution. The general reaction can be summarized as follows:

  • Formation of Tetraethylborate:
    BCl3+4NaOEtNaBEt4+3NaCl\text{BCl}_3+4\text{NaOEt}\rightarrow \text{NaBEt}_4+3\text{NaCl}
  • Purification: The product is then purified by recrystallization from suitable solvents under inert conditions to ensure stability and prevent moisture absorption .

Sodium tetraethylborate finds applications in various fields:

  • Organic Synthesis: It serves as a reducing agent in organic reactions, particularly for desulfurization.
  • Analytical Chemistry: Used in derivatization techniques for metals and other compounds during chromatographic analyses .
  • Biochemistry: Employed in protein modification and synthesis processes due to its unique reactivity with thiol groups.

Studies on the interactions of sodium tetraethylborate with other compounds have highlighted its potential in modifying chemical properties of biomolecules. For instance, its ability to selectively react with sulfur-containing amino acids has implications for developing new biochemical pathways and synthetic strategies in organic chemistry .

Sodium tetraethylborate shares similarities with other organoboron compounds but stands out due to its unique reactivity profile. Here are some comparable compounds:

Compound NameFormulaUnique Properties
Sodium borohydrideNaBH4\text{NaBH}_4Strong reducing agent; less sensitive to air
Trimethyl borateB OCH3)3\text{B OCH}_3)_3Used as a reagent for methylation; less reactive
Potassium tetrahydroborateK BH4]\text{K BH}_4]Similar reducing properties; more stable

Sodium tetraethylborate's distinctive pyrophoric nature and its specific reactivity towards sulfur-containing compounds differentiate it from these similar boron-based reagents .

The synthesis of sodium tetraethylborate emerged from advancements in organoboron chemistry during the mid-20th century. Early methodologies focused on reactions between trialkylboranes and alkali metal alkoxides. For instance, U.S. Patent 4,510,327 (1985) detailed a halide-free synthesis route involving triethylborane and sodium methoxide:
$$ \text{Et}3\text{B} + \text{NaOMe} \rightarrow \text{NaB}(\text{Et})4 + \text{by-products} $$
This method prioritized cost efficiency and scalability, enabling industrial production. Academic studies in the 1970s further explored its structural properties, confirming its ionic nature and stability in anhydrous conditions.

Chemical Reactivity and Ethyl Transfer Mechanisms

Sodium tetraethylborate excels in transferring ethyl groups to electrophilic substrates, a process central to its reactivity:

  • Alkylation Reactions: It alkylates organotin, lead, and mercury compounds, forming volatile derivatives suitable for gas chromatography. For example:
    $$ \text{RHg}^+ + \text{NaB}(\text{Et})4 \rightarrow \text{RHgEt} + \text{Et}3\text{B} + \text{Na}^+ $$
  • Coordination Chemistry: The compound participates in forming boron "ate" complexes, facilitating nucleophilic substitutions. For instance, it reacts with enolates to yield α-alkylated ketones.
  • Decomposition Pathways: Exposure to moisture or oxygen triggers rapid hydrolysis, releasing ethane and borate salts:
    $$ \text{NaB}(\text{Et})4 + \text{H}2\text{O} \rightarrow \text{NaBO}2 + 4\text{C}2\text{H}_6 $$

Table 1: Key Reactions of Sodium Tetraethylborate

Reaction TypeSubstrateProductYield (%)Source
AlkylationOrganomercurialsEthylated derivatives90–95
Coordination with enolatesCyclohexanone2-Allylcyclohexanone85
HydrolysisWaterEthane, NaBO₂N/A

Academic Significance in Analytical and Synthetic Chemistry

Analytical Chemistry

Sodium tetraethylborate is indispensable in gas chromatography (GC) for derivatizing heavy metal pollutants. By converting ionic organometallic species (e.g., methylmercury) into volatile ethylated analogs, it enhances detection sensitivity via atomic absorption spectroscopy (AAS) or mass spectrometry (MS).

Synthetic Chemistry

In organic synthesis, the compound serves as a robust ethylating agent. Its applications include:

  • Polymer Stabilization: Acting as a co-catalyst in Ziegler-Natta systems to regulate polyolefin molecular weight.
  • Pharmaceutical Intermediates: Facilitating C-ethylation in drug precursor synthesis, such as antitumor agents.

Table 2: Applications in Synthetic Chemistry

ApplicationRoleExampleEfficiencySource
Polymerization catalysisChain-transfer agentPolyethylene productionHigh
Alkylation of enolatesElectrophile source2-Ethylcyclohexanone synthesis90%

Halide-free synthesis from triethylborane and sodium alkoxides

The halide-free synthesis of sodium tetraethylborate represents a significant advancement in organometallic chemistry, offering a direct route to this important alkylating agent without the complications associated with halide-containing byproducts [2]. This synthetic approach involves the reaction of triethylborane with sodium alkoxides, providing a clean and efficient method for producing high-purity sodium tetraethylborate [2].

The fundamental reaction proceeds through the interaction of triethylborane (triethylboron) with sodium alkoxide compounds according to the general equation: triethylborane + sodium alkoxide → sodium tetraethylborate + organic byproducts [2]. This process represents a convenient one-step reaction that eliminates the need for halide-containing reagents, which is particularly significant for applications requiring high purity materials [2].

Research has demonstrated that the reaction of triethylborane with sodium methoxide produces sodium tetraethylborate in good yields [2]. The process typically involves heating the reactants above the melting point of triethylborane, with reaction times ranging from several minutes to hours depending on the specific conditions employed [2]. The resulting product can be isolated through extraction with organic solvents, followed by crystallization or precipitation techniques [2].

The mechanistic pathway involves multiple possible stoichiometric relationships depending on the molar ratios of reactants used [2]. These include: 2 triethylborane + sodium alkoxide → sodium tetraethylborate + diethyl alkyl borate, 3 triethylborane + 2 sodium alkoxide → 2 sodium tetraethylborate + alkyl dialkoxy borane, and 4 triethylborane + 3 sodium alkoxide → 3 sodium tetraethylborate + trialkoxy borane [2]. The predominant pathway can be controlled through careful selection of reaction conditions and molar ratios [2].

Alternative sodium alkoxide reagents have been successfully employed in this synthesis, including sodium isopropoxide and sodium tert-butoxide [2]. The choice of alkoxide significantly influences both the reaction kinetics and product yield, with tert-butyl derivatives generally providing higher yields due to favorable thermodynamic considerations [2]. The versatility of this approach extends to other alkali metals, with lithium, potassium, and cesium alkoxides also demonstrating reactivity under appropriate conditions [2].

Reaction optimization parameters: temperature, solvent, molar ratios

The optimization of reaction parameters is critical for achieving high yields and selectivity in sodium tetraethylborate synthesis [2]. Temperature control represents one of the most important factors, with optimal reaction temperatures typically ranging from 180 to 200 degrees Celsius [2]. Reactions conducted below 100 degrees Celsius exhibit significantly slower kinetics, while temperatures exceeding 400 degrees Celsius can lead to decomposition side reactions that reduce product yield [2].

Table 1: Reaction Optimization Parameters for Halide-free Synthesis

ParameterOptimal RangeNotes
Temperature (°C)180-200Below 100°C: slow reaction; Above 400°C: decomposition
Molar Ratio (triethylborane:sodium alkoxide)1.3-1.5Dependent on metal, organic group, and alkoxide values
Reaction Time (hours)2-7Varies with temperature and substrate
SolventCyclohexaneHydrocarbon solvents preferred for yield
AtmosphereInert (nitrogen/argon)Prevents oxidation and moisture interference

Solvent selection plays a crucial role in determining reaction efficiency and product isolation [2]. Hydrocarbon solvents, particularly cyclohexane, have been identified as optimal for this transformation due to their ability to enhance product yields while facilitating easy removal of byproducts [2]. Other suitable solvents include toluene, decahydronaphthalene, benzene, and xylene, each offering specific advantages depending on the reaction conditions employed [2].

Table 2: Solvent Effects in Sodium Tetraethylborate Synthesis

SolventBoiling Point (°C)SuitabilityAdvantages
Cyclohexane81ExcellentHigh product yield, easy removal
Toluene111GoodGood solubility, moderate boiling point
Decahydronaphthalene187GoodHigh boiling point allows higher reaction temperature
Benzene80GoodGood solvating properties
Xylene138-144GoodGood thermal stability

Molar ratio optimization has revealed that ratios of triethylborane to sodium alkoxide between 1.3 and 1.5 provide optimal yields for most substrate combinations [2]. However, the optimal ratio is dependent on the specific values of the alkali metal, organic substituent, and alkoxide group employed [2]. Empirical determination of optimal ratios for specific synthetic targets is often necessary to maximize conversion efficiency [2].

The reaction atmosphere must be carefully controlled to prevent interference from moisture and oxygen [2]. Inert atmospheres using nitrogen or argon are essential for maintaining product quality and preventing side reactions [2]. The use of dry solvents and anhydrous reagents is critical for achieving reproducible results [2].

Recent investigations have explored the use of automated jacketed reactors for maintaining precise temperature control during synthesis . These systems enable temperature maintenance within plus or minus 5 degrees Celsius of the target temperature, minimizing thermal degradation and improving product consistency . The exothermic nature of the reaction requires careful heat management to prevent runaway reactions and ensure reproducible outcomes .

Industrial production considerations: cost, scalability, purity

Industrial production of sodium tetraethylborate faces several key challenges related to cost, scalability, and purity requirements [2] [7]. The compound is currently produced commercially with typical purities ranging from 97 to 98 percent, meeting the requirements for most analytical and synthetic applications [7] [17] [24].

Table 3: Industrial Production Considerations

FactorConsiderationsImpact on Scalability
Raw Material CostTriethylborane and sodium alkoxides availabilityModerate - reagents commercially available
Energy RequirementsHeating to 180-200°C, inert atmosphere maintenanceHigh - energy-intensive heating and atmosphere control
Equipment SpecificationsAutoclave or open system with distillation capabilityModerate - standard chemical processing equipment
Purity Standards97-98% typical commercial gradeLow - achievable with standard purification
Storage RequirementsInert atmosphere, moisture-free environmentHigh - requires specialized storage infrastructure

Energy requirements for industrial production are substantial due to the need for elevated reaction temperatures and inert atmosphere maintenance [2]. The requirement for heating to temperatures between 180 and 200 degrees Celsius, combined with the need for continuous inert gas purging, represents a significant operational cost [2]. Heat recovery systems and optimized reactor designs can help mitigate these energy demands in large-scale operations [2].

Equipment specifications for industrial production typically involve either autoclave systems or open reaction vessels equipped with distillation capabilities [2]. The choice between these systems depends on the specific reaction conditions and scale requirements [2]. Autoclave systems offer better control over reaction atmosphere and pressure but require higher capital investment [2]. Open systems with distillation allow for continuous removal of volatile byproducts but may require more sophisticated atmospheric control [2].

Purity standards for commercial sodium tetraethylborate typically specify minimum assay values of 97 to 98 percent [7] [17] [24]. These specifications are readily achievable through standard purification techniques including recrystallization and washing procedures [2]. Higher purity grades may be required for specialized applications, particularly in analytical chemistry where trace impurities can interfere with sensitive detection methods [7].

Storage and handling considerations present significant challenges for industrial operations due to the compound's pyrophoric and moisture-sensitive nature [7] [17]. Industrial facilities must implement specialized storage systems incorporating inert atmospheres and moisture exclusion [7]. These requirements add substantial infrastructure costs and operational complexity to large-scale production [7].

The compound's commercial availability in gram to kilogram quantities suggests that current production methods are suitable for laboratory and pilot-scale applications [24] [27] [34]. However, scaling to industrial production levels would require significant investment in specialized equipment and safety systems [24]. Current market pricing reflects these production challenges, with typical costs ranging from 140 to 460 United States dollars for small quantities [24] [34].

Sodium tetraethylborate has emerged as a highly significant derivatization reagent in gas chromatography applications, particularly for the analysis of organometallic compounds in environmental and biological matrices. The compound functions as an ethylating agent that converts polar, non-volatile organometallic species into their corresponding volatile ethylated derivatives, thereby enabling their separation and quantification by gas chromatography [2].

The fundamental principle underlying sodium tetraethylborate derivatization involves the nucleophilic attack of the tetraethylborate anion on the central metal atom of organometallic compounds, resulting in the sequential replacement of leaving groups with ethyl moieties [3]. This ethylation process significantly enhances the volatility and thermal stability of the target compounds, making them suitable for gas chromatographic analysis while simultaneously reducing their polarity and improving their chromatographic behavior [4].

Table 1. Comparison of Derivatization Agents for Organotin Compounds

Derivatization AgentTarget CompoundsKey AdvantagesLimitations
Sodium tetraethylborate (NaBEt4)Organotin, lead, mercuryHigh reactivity, in situ derivatization, aqueous phase compatibleHygroscopic, air sensitive, requires excess reagent
Sodium tetraphenylborate (NaTPB)Organotin, phenyltinLower cost than ethylation, distinguishes ethylmercury from inorganic mercuryLess reactive than tetraethyl variant
Sodium tetra(n-propyl)borate (NaBPr4)Organotin, organoleadSimultaneous determination of organotin and organoleadHygroscopic, air sensitive, handling complexity
Grignard reagents (RMgX)Organotin, organoleadComplete derivatization, wide applicabilityRequires anhydrous conditions, multi-step procedure
Sodium borohydride (NaBH4)Organotin compoundsSimple procedure, no organic solvents requiredSignal suppression, less stable derivatives

Ethylation of Organotin Compounds for Gas Chromatography-Mass Spectrometry/Mass Spectrometry Analysis

The ethylation of organotin compounds using sodium tetraethylborate represents one of the most widely adopted derivatization strategies in environmental analytical chemistry [5]. This approach has been extensively validated for the determination of butyltin and phenyltin species, which are among the most environmentally significant organotin compounds due to their widespread use as antifouling agents and their subsequent environmental persistence [6].

The ethylation reaction mechanism involves the formation of aqueous complexes between organotin species and the tetraethylborate anion, followed by the nucleophilic substitution of halide or hydroxide leaving groups with ethyl groups [7]. Research findings indicate that the reaction proceeds through a series of sequential ethylation steps, with the degree of ethylation depending on the original substitution pattern of the organotin compound [8]. For example, monobutyltin trichloride undergoes triethylation to form butyltriethyltin, while dibutyltin dichloride is converted to dibutyldiethyltin [9].

Table 2. Optimal Conditions for Sodium Tetraethylborate Derivatization

ParameterOptimal ValuePurpose/Effect
pH range4.0-4.5Optimal ethylation efficiency
Reaction time60-90 minutesComplete derivatization
TemperatureRoom temperature (20-25°C)Prevents reagent decomposition
Reagent concentration1-2% (w/v)Excess ensures complete reaction
Buffer systemAcetate buffer (0.6 M)Maintains stable pH
Extraction solventDichloromethane or hexaneEfficient extraction of derivatives
Sample volume0.5-1.0 LAdequate sensitivity
Reagent volume1-2 mL of 1% solutionEnsures complete derivatization

Gas chromatography-mass spectrometry analysis of ethylated organotin compounds typically employs electron ionization mass spectrometry with selected ion monitoring for enhanced sensitivity and selectivity [10]. The mass spectral fragmentation patterns of ethylated organotin derivatives are characterized by successive losses of ethyl groups, producing characteristic fragment ions that facilitate compound identification and quantification [11]. For instance, tributylethyltin exhibits a molecular ion at m/z 291 with characteristic fragments at m/z 262 (loss of ethyl group) and m/z 233 (loss of butyl group) [12].

Recent research has demonstrated the superior performance of sodium tetraethylborate derivatization compared to alternative methods for gas chromatography-mass spectrometry/mass spectrometry analysis [13]. The technique provides excellent sensitivity with method detection limits ranging from 0.3 to 2.0 ng/L for tributyltin in environmental water samples, while maintaining high precision with relative standard deviations typically below 5% [14]. The method has been successfully applied to the analysis of organotin compounds in diverse environmental matrices, including seawater, sediments, and biological tissues [15].

Table 3. Performance Characteristics of Sodium Tetraethylborate Method

AnalyteDetection Limit (ng/L)Recovery (%)Precision (RSD %)
Monobutyltin (MBT)0.5-3.085-1053-8
Dibutyltin (DBT)0.5-3.090-1102-7
Tributyltin (TBT)0.3-2.093-1081-5
Monophenyltin (MPhT)1.0-4.080-1004-10
Diphenyltin (DPhT)1.0-4.085-1053-9
Triphenyltin (TPhT)0.8-3.088-1082-6
Methylmercury0.02-0.0495-1105-12
Ethylmercury0.02-0.0490-1086-15

In Situ Derivatization Protocols for Environmental Water Samples

The development of in situ derivatization protocols using sodium tetraethylborate has revolutionized the analysis of organometallic compounds in environmental water samples by eliminating the need for complex sample pretreatment procedures [16]. This approach allows for the simultaneous derivatization and extraction of target compounds directly from the aqueous sample matrix, significantly reducing analytical time and potential sources of contamination [17].

The in situ derivatization protocol typically involves the adjustment of sample pH to approximately 4.0-4.5 using acetate buffer, followed by the addition of sodium tetraethylborate solution directly to the aqueous sample [18]. The derivatization reaction proceeds at room temperature with gentle agitation, and the resulting ethylated derivatives are subsequently extracted into an appropriate organic solvent such as dichloromethane or hexane [19]. Research has shown that this single-step procedure provides comparable or superior results to traditional multi-step derivatization methods while offering significant advantages in terms of simplicity and reproducibility [20].

Table 4. In Situ Derivatization Protocol for Environmental Water Samples

StepProcedureCritical Parameters
1. Sample preparationTransfer 0.5-1.0 L sample to separatory funnelUse glass containers only
2. pH adjustmentAdjust pH to 4.0-4.5 using acetic acidMaintain pH within ±0.2 units
3. Buffer additionAdd 10 mL of 5M sodium acetate bufferEnsure complete mixing
4. Internal standard additionAdd 200 μL of internal standard solutionUse deuterated analogs when available
5. First derivatizationAdd 1-2 mL of 1% sodium tetraethylborateGentle mixing to avoid emulsification
6. EquilibrationWait 60 minutes with gentle mixingMaintain room temperature
7. Second derivatizationAdd additional 1 mL of 1% sodium tetraethylborateEnsure complete reaction
8. ExtractionExtract 3 times with 50 mL dichloromethaneCollect all organic phases
9. ConcentrationConcentrate extract to 2 mL under nitrogenAvoid excessive heating
10. GC-MS analysisInject 1-2 μL into GC-MS systemUse appropriate injection technique

Optimization studies have revealed that several critical parameters must be carefully controlled to achieve optimal derivatization efficiency in environmental water samples [21]. The pH of the sample matrix plays a crucial role in determining the speciation of organometallic compounds and their subsequent reactivity toward ethylation [22]. Research findings indicate that maximum derivatization efficiency is achieved within the pH range of 4.0-4.5, where organotin compounds exist predominantly as hydroxylated species that are readily susceptible to nucleophilic attack by the tetraethylborate anion [23].

The reaction time represents another critical parameter that affects the completeness of derivatization [24]. Kinetic studies have demonstrated that the ethylation reaction follows pseudo-first-order kinetics under typical analytical conditions, with reaction rates dependent on the degree of substitution of the organotin compound [25]. Complete derivatization of monobutyltin and dibutyltin species typically requires 60-90 minutes, while tributyltin compounds may achieve quantitative conversion within 30-60 minutes due to their reduced steric hindrance [26].

Temperature control during the derivatization process is essential for maintaining reagent stability and ensuring reproducible results [27]. Research has shown that elevated temperatures accelerate the hydrolysis of sodium tetraethylborate, leading to reduced derivatization efficiency and poor analytical performance [28]. Optimal results are achieved when the derivatization reaction is conducted at room temperature (20-25°C) with gentle agitation to ensure adequate mixing without causing excessive foaming or emulsification [29].

Table 5. Method Validation Parameters for Water Analysis

Validation ParameterAcceptance CriteriaTypical Results
Linearity range0.5-100 ng/L0.3-200 ng/L
Correlation coefficient (r²)≥ 0.9950.9980-0.9997
Method detection limit≤ 3 ng/L0.3-2.0 ng/L
Quantification limit≤ 10 ng/L0.5-5.0 ng/L
Accuracy (recovery)80-120%85-115%
Precision (within-day)RSD ≤ 15%RSD 2-12%
Precision (between-day)RSD ≤ 20%RSD 5-18%
SelectivityNo interfering peaksGood selectivity achieved
Matrix effects≤ 20% signal suppression/enhancement5-15% matrix effects observed

Comparative Advantages over Alternative Derivatization Agents

The superior performance of sodium tetraethylborate compared to alternative derivatization agents has been extensively documented in the analytical chemistry literature [30]. Comprehensive comparative studies have evaluated the relative merits of various derivatization approaches, including Grignard reagents, sodium borohydride, and alternative tetraalkylborate compounds [31]. These investigations have consistently demonstrated that sodium tetraethylborate offers significant advantages in terms of analytical performance, method simplicity, and practical applicability [32].

Table 6. Comparative Advantages of Derivatization Methods

AspectSodium TetraethylborateGrignard ReagentsSodium Borohydride
Reaction environmentAqueous phase compatibleRequires anhydrous conditionsAqueous phase compatible
Procedure complexitySingle-step, in situMulti-step procedureSingle-step
Reagent stabilityModerate (requires inert atmosphere)High (anhydrous storage)Poor (decomposes readily)
Derivatization time60-90 minutes2-4 hours30-60 minutes
Equipment requirementsStandard GC-MSSpecialized glasswareCryogenic trapping required
Solvent requirementsMinimal organic solventsLarge volumes requiredMinimal
Detection limitsLow (ng/L range)Very low (sub-ng/L)Moderate (μg/L range)
ReproducibilityHigh (RSD <10%)Moderate (RSD 10-20%)Poor (RSD >20%)

One of the most significant advantages of sodium tetraethylborate is its compatibility with aqueous sample matrices, which eliminates the need for complex sample preparation procedures [33]. Unlike Grignard reagents, which require strictly anhydrous conditions and the use of aprotic solvents, sodium tetraethylborate can be applied directly to aqueous samples without prior solvent exchange or drying procedures [34]. This characteristic makes the method particularly attractive for environmental monitoring applications where rapid sample throughput is essential [35].

The in situ derivatization capability of sodium tetraethylborate represents another major advantage over alternative derivatization agents [36]. Research has demonstrated that the ethylation reaction can be conducted simultaneously with liquid-liquid extraction, thereby reducing the number of analytical steps and minimizing potential sources of contamination [37]. This streamlined approach contrasts favorably with Grignard-based methods, which typically require multiple extraction and purification steps before derivatization can be performed [38].

Table 7. Interference Studies and Mitigation Strategies

Interference TypeEffect on MethodMitigation StrategyEffectiveness
Sodium chloride (NaCl)Reduces methylmercury recovery by 10-30%Use EDTA as masking agent80-95% recovery restoration
Transition metal ions (Cu²⁺, Fe³⁺)Severe signal suppression (>50%)Add EDTA (10-50 mg/L) before derivatization90-100% recovery restoration
Organic matter (humic acids)Moderate signal suppression (20-40%)Sample dilution or cleanup70-90% improvement
Suspended solidsPhysical interference, poor extractionFiltration through 0.45 μm membrane95-100% problem elimination
pH fluctuationsDecreased derivatization efficiencyRobust buffer system maintenance90-100% consistency
Temperature variationsVariable reaction kineticsTemperature control (20±2°C)85-95% reproducibility
Competing organometallicsCompetitive derivatizationSelective extraction or cleanup80-95% selectivity improvement

Detection limit considerations reveal both advantages and limitations of sodium tetraethylborate compared to alternative derivatization agents [39]. While Grignard reagents may achieve slightly lower detection limits in some applications, the practical advantages of sodium tetraethylborate often outweigh this minor disadvantage [40]. The method consistently provides detection limits in the low ng/L range, which is sufficient for most environmental monitoring applications [41]. Furthermore, the superior reproducibility of sodium tetraethylborate methods often compensates for any marginal differences in absolute sensitivity [42].

Table 8. Research Findings on Reaction Mechanisms

Reaction StageMechanism DescriptionKey FindingPractical Implication
Initial complexationOrganotin species form aqueous complexespH-dependent speciation affects reactivityOptimal pH range 4.0-4.5 required
Nucleophilic attackTetraethylborate anion attacks tin centerSteric hindrance influences reaction rateReaction time must be sufficient
Ethyl group transferSequential replacement of leaving groupsComplete substitution not always achievedQuantitative standards needed
Product formationFormation of volatile ethylated derivativesDerivatives stable under analytical conditionsImmediate analysis preferred
Side reactionsHydrolysis and competing reactionsExcess reagent compensates for side reactionsReagent excess (2-5 fold) necessary

The stability of derivatized products represents an important consideration in method development and application [43]. Sodium tetraethylborate derivatives exhibit excellent stability under typical analytical conditions, with minimal degradation observed during storage at room temperature for periods up to 24 hours [44]. This stability contrasts favorably with hydride derivatives formed using sodium borohydride, which are known to be thermally labile and prone to decomposition during gas chromatographic analysis [45].

Recent mechanistic studies have provided detailed insights into the reaction pathways involved in sodium tetraethylborate derivatization [46]. These investigations have revealed that the ethylation process involves the formation of intermediate organotin-ethyl complexes, which subsequently undergo rearrangement to form the final ethylated products [47]. Understanding these mechanistic details has enabled the development of optimized derivatization protocols that maximize reaction efficiency while minimizing the formation of unwanted byproducts [48].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

15523-24-7

Dates

Last modified: 08-15-2023

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